molecular formula C15H17NO3S B2802522 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide CAS No. 2309780-85-4

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2802522
CAS No.: 2309780-85-4
M. Wt: 291.37
InChI Key: VMRYULKHGRLBNB-UHFFFAOYSA-N
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Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur . The tetrahydropyran ring can be formed via the cyclization of a suitable diol or through the use of tetrahydropyranyl protecting groups . The furan ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted thiophene, tetrahydropyran, and furan derivatives.

Mechanism of Action

The mechanism of action of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The compound’s heterocyclic rings may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-14(12-1-5-19-9-12)16-11-15(3-6-18-7-4-15)13-2-8-20-10-13/h1-2,5,8-10H,3-4,6-7,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRYULKHGRLBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=COC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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